Differential Antitumor Activity: BBM-928 A vs. BBM-928 B and BBM-928 C
Within the BBM-928 complex, antitumor activity is exquisitely sensitive to the acetylation state of the core scaffold. BBM-928 A (diacetate) is highly active in mice against multiple experimental tumor models, including leukemia P388, leukemia L1210, melanoma B16, Lewis lung carcinoma, and sarcoma 180. In direct comparison, BBM-928 B (monoacetate) is less active than BBM-928 A, and BBM-928 C (desacetoxy) has no antitumor activity whatsoever [1]. This structure-activity gradient demonstrates that the two acetyl groups present in BBM-928 A are indispensable for maximal antitumor efficacy, and that procurement of the correct diacetate form is essential for reproducible in vivo experimentation.
| Evidence Dimension | In vivo antitumor activity |
|---|---|
| Target Compound Data | Highly active against P388, L1210, B16 melanoma, Lewis lung carcinoma, sarcoma 180 |
| Comparator Or Baseline | BBM-928 B: less active; BBM-928 C: no antitumor activity |
| Quantified Difference | Activity gradient: A (diacetate) > B (monoacetate) >> C (desacetoxy, inactive) |
| Conditions | Murine tumor models; intraperitoneal implantation |
Why This Matters
This data confirms that the diacetate form (BBM-928 A) is the only component within the BBM-928 complex with robust antitumor activity, making it the exclusive procurement choice for meaningful in vivo efficacy studies.
- [1] Ohkuma, H., Sakai, F., Nishiyama, Y., et al. BBM-928, a new antitumor antibiotic complex. I. Production, isolation, characterization and antitumor activity. J. Antibiot. (Tokyo) 1980, 33(10), 1087-1097. View Source
